1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting appropriate precursors, such as hydrazine derivatives, with nitriles or carboxylic acids under specific conditions.
Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and alkynes or azides.
Coupling Reactions: The final step involves coupling the oxadiazole and triazole rings with a phenylmethylidene group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. For example, the presence of both oxadiazole and triazole rings in its structure may contribute to its enhanced stability and reactivity.
Properties
Molecular Formula |
C18H14N8O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-benzylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H14N8O2/c19-16-17(24-28-23-16)26-15(13-9-5-2-6-10-13)14(21-25-26)18(27)22-20-11-12-7-3-1-4-8-12/h1-11H,(H2,19,23)(H,22,27)/b20-11+ |
InChI Key |
NMOCVTZZMIOAIW-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
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